(2S,5S)-Ethyl 5-hydroxypiperidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2S,5S)-5-hydroxypiperidine-2-carboxylate is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound features a piperidine ring, which is a common structural motif in many natural products and pharmaceuticals. The presence of hydroxyl and carboxylate functional groups makes it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-Ethyl 5-hydroxypiperidine-2-carboxylate typically involves the condensation of ethyl pyruvate and lactic acid . The reaction is catalyzed by acid and carried out under Dean–Stark conditions to remove water azeotropically. The structure of the compound is confirmed using NMR methods and X-ray diffraction .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield improvement and cost reduction. Flow microreactor systems have been developed for efficient and sustainable synthesis of similar compounds .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S,5S)-5-hydroxypiperidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Ethyl (2S,5S)-5-hydroxypiperidine-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S,5S)-Ethyl 5-hydroxypiperidine-2-carboxylate involves its interaction with specific molecular targets. The hydroxyl and carboxylate groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The piperidine ring provides structural rigidity, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Ethyl (2S,5S)-5-hydroxypiperidine-2-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers a unique combination of hydroxyl and carboxylate functionalities on a piperidine ring, making it a valuable intermediate in various synthetic and research applications.
Properties
IUPAC Name |
ethyl (2S,5S)-5-hydroxypiperidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-2-12-8(11)7-4-3-6(10)5-9-7/h6-7,9-10H,2-5H2,1H3/t6-,7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFJGEPGSVVKMZ-BQBZGAKWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CN1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC[C@@H](CN1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.